1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene
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Overview
Description
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 3-fluoro-5-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound can be used in the design of radiolabeled molecules for imaging and diagnostic purposes. Its iodine atoms make it suitable for use in radiopharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological applications, the compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, through binding or covalent modification .
Comparison with Similar Compounds
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene: Similar structure but different positioning of the fluorine and fluoromethyl groups.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, resulting in different reactivity and applications.
1,3-Diiodo-2-fluoro-5-(fluoromethyl)benzene: Another isomer with different substitution patterns
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H4F2I2 |
---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-5-(fluoromethyl)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
FASJPMIUUSYOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)I)CF |
Origin of Product |
United States |
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